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Abstract
JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the

transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2] This auxiliary subunit is

predominantly expressed in the hippocampus and other forebrain regions, making JNJ-
55511118 a promising therapeutic candidate for neurological disorders associated with

glutamatergic hyperactivity, such as epilepsy, with a potentially improved side-effect profile

compared to non-selective AMPA receptor antagonists.[3][4][5] This document provides a

comprehensive overview of the in vitro characterization of JNJ-55511118, detailing its binding

affinity, mechanism of action, and functional effects through various experimental assays.

Core Mechanism of Action
JNJ-55511118 exerts its inhibitory effect by selectively targeting AMPA receptors associated

with the TARP γ-8 subunit. Its mechanism of action is consistent with a partial disruption of the

crucial interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA

receptor.[1][6] This disruption leads to a reduction in the receptor's single-channel

conductance, thereby decreasing AMPA receptor-mediated peak currents.[3][7][8] The binding

site for JNJ-55511118 has been identified at the interface between the third and fourth

transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain

(M1) of an adjacent GluA subunit.[3]
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Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in vitro assays

characterizing the interaction of JNJ-55511118 with TARP γ-8-containing AMPA receptors.

Table 1: Binding Affinity

Parameter Value Species Assay Type Reference

Ki 26 nM Not Specified
Radioligand

Binding Assay
[9][10]

Table 2: Functional Antagonism in Electrophysiology Studies

Cell Type
Receptor
Subunits

Assay Type Effect
Concentrati
on

Reference

Hippocampal

Neurons
Endogenous

Whole-Cell

Patch Clamp

Partial

reduction of

AMPA

receptor peak

responses

1 µmol/L [4]

HEK293

Cells

GluA2(Q) +

TARP γ-8

Whole-Cell

Patch Clamp

Inhibition of

peak currents

by

decreasing

single-

channel

conductance

Not specified [3][5]

Table 3: Selectivity Profile
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Target Activity Reference

AMPA receptors with TARP-γ2,

γ4 or TARP-less
Minimal activity [4]

52 other receptors, ion

channels, and transporters

<50% binding (except 5HT2B

and melatonin receptors with

78% and 57% binding,

respectively)

[9]

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JNJ-55511118 for TARP γ-8-containing

AMPA receptors.

Methodology:

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably

expressing human GluA1 and TARP γ-8.

Radioligand: A tritiated version of a high-affinity TARP γ-8-selective antagonist is used as the

radioligand.

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand

and increasing concentrations of unlabeled JNJ-55511118.

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation

counting.

Data Analysis: Competition binding curves are generated, and the IC50 value is determined.

The Ki value is then calculated using the Cheng-Prusoff equation.
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Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of JNJ-55511118 on the activity of TARP γ-8-

containing AMPA receptors.

Methodology:

Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding

the desired AMPA receptor subunit (e.g., GluA2) and TARP γ-8.

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and

filled with an intracellular solution containing ions that mimic the intracellular environment.

Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip

and the cell membrane. The membrane patch is then ruptured to gain electrical access to the

entire cell.

Agonist Application: The AMPA receptor agonist, glutamate (e.g., 10 mM), is rapidly applied

to the cell to evoke an inward current.

Compound Application: JNJ-55511118 is applied to the cell at various concentrations,

typically via the perfusion system, prior to and during glutamate application.

Data Acquisition: Membrane currents are recorded using an amplifier and digitized for

analysis. The peak amplitude and decay kinetics of the glutamate-evoked currents are

measured in the absence and presence of JNJ-55511118.

Data Analysis: Dose-response curves are constructed to determine the IC50 of JNJ-
55511118 for the inhibition of the AMPA receptor current.

Calcium Flux Assay
Objective: To assess the inhibitory activity of JNJ-55511118 on AMPA receptor function in a

high-throughput format.

Methodology:
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Cell Plating: HEK293 cells stably expressing the AMPA receptor-TARP γ-8 complex are

seeded into 96- or 384-well microplates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

which will increase in fluorescence intensity upon binding to intracellular calcium.

Compound Addition: JNJ-55511118 is added to the wells at various concentrations and

incubated with the cells.

Agonist Stimulation: Glutamate is added to the wells to stimulate the AMPA receptors,

leading to calcium influx and an increase in fluorescence.

Fluorescence Reading: The change in fluorescence is monitored in real-time using a

fluorescence plate reader (e.g., FLIPR Tetra).

Data Analysis: The agonist-induced increase in fluorescence is measured in the presence of

different concentrations of JNJ-55511118. The IC50 value is calculated from the resulting

dose-response curve.
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Caption: Mechanism of action of JNJ-55511118.
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Caption: Workflow for the in vitro characterization of JNJ-55511118.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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